molecular formula C11H6F3NNaO2S B1413234 Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid CAS No. 2203016-81-1

Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

Cat. No.: B1413234
CAS No.: 2203016-81-1
M. Wt: 296.22 g/mol
InChI Key: OWJIGLWUNFSFOI-UHFFFAOYSA-N
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Description

Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-trifluoromethylphenylboronic acid and thiazole derivatives.

  • Reaction Conditions: The reaction involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under an inert atmosphere (argon or nitrogen) and using a base like potassium carbonate in a suitable solvent like toluene or water.

  • Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

  • Reduction: The thiazole ring can undergo reduction reactions under specific conditions.

  • Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Electrophiles like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylate.

  • Reduction: Reduced thiazole derivatives.

  • Substitution: Brominated derivatives of the compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Safety and Hazards

The safety data sheet for a related compound, Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethyl-containing compounds are of significant interest in various fields, including agrochemical and pharmaceutical industries. Their unique physicochemical properties and biological activities suggest that many novel applications will be discovered in the future .

Comparison with Similar Compounds

  • Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid

  • Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-6-carboxylic acid

Uniqueness: Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is unique due to its specific position of the trifluoromethyl group and the carboxylic acid moiety on the thiazole ring, which can influence its chemical reactivity and biological activity.

Properties

InChI

InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-3-1-2-6(4-7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJIGLWUNFSFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(S2)C(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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